molecular formula C3Na2O5 B1617692 Disodium mesoxalate CAS No. 7346-13-6

Disodium mesoxalate

Cat. No. B1617692
CAS RN: 7346-13-6
M. Wt: 162.01 g/mol
InChI Key: OJGLOFBKLCHJFP-UHFFFAOYSA-L
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Description

Disodium mesoxalate, also known as Dihydroxymalonic acid disodium salt, Ketomalonic acid disodium salt, or Mesoxalic acid disodium salt monohydrate, is a chemical compound .


Chemical Reactions Analysis

The search results did not provide specific information on the chemical reactions involving Disodium mesoxalate .


Physical And Chemical Properties Analysis

Disodium mesoxalate has a molecular weight of 180.02 . The compound has a linear formula of (HO)2C (COONa)2 . It has a boiling point of 474°C at 760mmHg .

Scientific Research Applications

Complexometric Analysis

Disodium mesoxalate, in its variant forms, plays a role in complexometric analysis, specifically in the determination of metallic elements. The disodium salt of triethylenetetramine-N,N,N',N'',N''',N'''-hexa-acetic acid (TTHA) is utilized for the complexometric determination of various metals, demonstrating the versatility of disodium-based compounds in analytical chemistry (Přibil & Veselý, 1962).

Antifolate Clinical Activity

Pemetrexed disodium, a notable derivative of disodium mesoxalate, exhibits clinical activity against a range of solid tumors, including lung, breast, and mesothelioma cancers. This compound targets multiple folate-dependent enzymes, contributing significantly to cancer therapy research (Hanauske, Chen, Paoletti, & Niyikiza, 2001).

Chiral Separation in Pharmaceuticals

In pharmaceutical research, disodium mesoxalate derivatives are utilized in chiral separation methods. For instance, a chiral HPLC method has been developed for the separation and determination of Pemetrexed disodium and its isomers, underlining the importance of disodium mesoxalate compounds in drug development and analysis (Hemchand, Babu, & Annapurna, 2019).

Applications in Battery Technology

Disodium terephthalate, a derivative of disodium mesoxalate, shows promise as an anode material in sodium-ion batteries. Its excellent electrochemical performance highlights the potential of disodium mesoxalate derivatives in energy storage technologies (Park et al., 2012).

Ecological Research Tools

In the field of ecological research, mesocosms, which often utilize disodium mesoxalate-related compounds, serve as vital tools for evaluating the effects of chemicals on various biological levels. They are instrumental in ecological risk analysis and environmental studies (Boyle & Fairchild, 1997).

Safety And Hazards

Disodium mesoxalate can cause eye irritation and can be harmful if swallowed or in contact with skin . It is advised to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

disodium;2-oxopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2O5.2Na/c4-1(2(5)6)3(7)8;;/h(H,5,6)(H,7,8);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGLOFBKLCHJFP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80223674
Record name Disodium mesoxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium mesoxalate

CAS RN

7346-13-6
Record name Disodium mesoxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007346136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium mesoxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium mesoxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.061
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AW Burgstahler, RC Barkhurst - Transactions of the Kansas Academy of …, 1968 - JSTOR
… The compound absorbs at 328 my (e 27) in water and gives a transient pink color with saturated sodium carbonate, followed by formation of a white precipitate of disodium mesoxalate."l …
Number of citations: 10 0-www-jstor-org.brum.beds.ac.uk
EF Hartree - Biochemical Journal, 1968 - portlandpress.com
… and disodium mesoxalate was kindly provided by Dr R. Hill, FRSGlyoxylic acidwas prepared by the method of Mohrschutz (1926), glyoxal was prepared by the method of Harries & …
Number of citations: 7 portlandpress.com
Y Mizuno, M Ikehara, KA Watanabe - Chemical and Pharmaceutical …, 1962 - jstage.jst.go.jp
Derivatives of 1, 2, 4-triazine have recently attracted interest because of their biological activity as the analogs of naturally occurring pyrimidines. For example, Prusoff and Holmes1) …
Number of citations: 36 www.jstage.jst.go.jp
HM Taylor - 1959 - search.proquest.com
… melting point and infrared spectrum of this compound were identical with those of an authentic sample prepared from disodium mesoxalate and semic arbazide L29] and a mixed …
MD Eager - 1997 - search.proquest.com
We have investigated several phenomena involving the mechanism and dynamics of the Belousov-Zhabotinsky (BZ) oscillating reaction. To facilitate our work we have prepared and …
CF Huebner, SR Ames, EC Bubl - Journal of the American …, 1946 - ACS Publications
Determinations havebeen made ofthe equi-librium compositions of Grignard reagents pre-pared from «-butyl chloride and ethyl chloride in «-butyl ether. Concentrations were varied …
Number of citations: 79 0-pubs-acs-org.brum.beds.ac.uk
横田内科, 植村静次 - jstage.jst.go.jp
A. 臨 床実験 諸種の肝疾患治療に反応 を示さなかった慢性肝疾患 7 例 (肝 硬変症 5 例, 慢性肝炎 2 例) に 就て, ACTH 及 び Cortison を用いて実験を行 った. ACTH は 毎 日 40~ 5mg を 10~ 20 …
Number of citations: 2 www.jstage.jst.go.jp

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